Cas no 150907-43-0 (3-Quinolinebutanoicacid, 8-methoxy-4-[(2-methylphenyl)amino]-g-oxo-, ethyl ester)
![3-Quinolinebutanoicacid, 8-methoxy-4-[(2-methylphenyl)amino]-g-oxo-, ethyl ester structure](https://it.kuujia.com/scimg/cas/150907-43-0x500.png)
150907-43-0 structure
Nome del prodotto:3-Quinolinebutanoicacid, 8-methoxy-4-[(2-methylphenyl)amino]-g-oxo-, ethyl ester
3-Quinolinebutanoicacid, 8-methoxy-4-[(2-methylphenyl)amino]-g-oxo-, ethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Quinolinebutanoicacid, 8-methoxy-4-[(2-methylphenyl)amino]-g-oxo-, ethyl ester
- ethyl 4-[8-methoxy-4-(2-methylanilino)quinolin-3-yl]-4-oxobutanoate
- 3-(3-(Ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline
- 3-Quinolinebutanoic acid, 8-methoxy-4-((2-methylphenyl)amino)-gamma-oxo-, ethyl ester
- CP 113411
- ethyl 4-{8-methoxy-4-[(2-methylphenyl)amino]quinolin-3-yl}-4-oxobutanoate
- CP-113,411
- 150907-43-0
- 3-(3-ethoxycarbonylpropionyl)-8-methoxy-4-(2-methylphenylamino)-quinoline
- CP 113,411
- SCHEMBL9318536
- CHEMBL95060
- DTXSID40164650
- HPXFYCXZUAIFJM-UHFFFAOYSA-N
- 3-(3-ethoxycarbonylpropionyl)-8-methoxy-4-(2-methylphenylamino)quinoline
- Ethyl 4-(8-methoxy-4-(o-tolylamino)quinolin-3-yl)-4-oxobutanoate
- CP-113411
-
- Inchi: InChI=1S/C23H24N2O4/c1-4-29-21(27)13-12-19(26)17-14-24-23-16(9-7-11-20(23)28-3)22(17)25-18-10-6-5-8-15(18)2/h5-11,14H,4,12-13H2,1-3H3,(H,24,25)
- Chiave InChI: HPXFYCXZUAIFJM-UHFFFAOYSA-N
- Sorrisi: CCOC(CCC(C1=CN=C2C(=CC=CC2=C1NC1=CC=CC=C1C)OC)=O)=O
Proprietà calcolate
- Massa esatta: 392.17372
- Massa monoisotopica: 392.174
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 29
- Conta legami ruotabili: 9
- Complessità: 555
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 77.5Ų
- XLogP3: 4.4
Proprietà sperimentali
- Densità: 1.21
- Punto di ebollizione: 544°Cat760mmHg
- Punto di infiammabilità: 282.8°C
- Indice di rifrazione: 1.616
- PSA: 77.52
3-Quinolinebutanoicacid, 8-methoxy-4-[(2-methylphenyl)amino]-g-oxo-, ethyl ester Letteratura correlata
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
150907-43-0 (3-Quinolinebutanoicacid, 8-methoxy-4-[(2-methylphenyl)amino]-g-oxo-, ethyl ester) Prodotti correlati
- 1806999-96-1(2-(Difluoromethyl)-3-iodo-4-methoxypyridine-5-acetonitrile)
- 1004398-32-6(5-(tert-Butyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole)
- 49767-17-1(5-Fluoro-2-iodo-3-methylpyridine)
- 2229496-74-4(4-(1H-indol-3-yl)butanimidamide)
- 1626387-98-1(Tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylate)
- 2171841-92-0(4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}-3-hydroxybutanoic acid)
- 1936171-85-5(1-(2-Hydroxycyclopentyl)cyclopentane-1-carbaldehyde)
- 501650-69-7(4-Fluoro-3-hydroxy-7-nitro 1H-indazole)
- 2034318-62-0(1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea)
- 422533-81-1(2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
